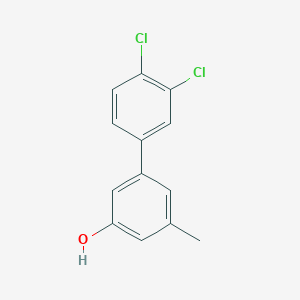
5-(3,4-Dichlorophenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-3-methylphenol, 95% (5-DCPMP) is an organic compound with a wide variety of applications in the scientific research field. It is a white crystalline solid with a melting point of 153-155°C and a boiling point of 266-268°C. 5-DCPMP is a derivative of phenol and is used in the synthesis of other compounds, as well as for its antimicrobial and antifungal properties.
Aplicaciones Científicas De Investigación
5-(3,4-Dichlorophenyl)-3-methylphenol, 95% is widely used in scientific research due to its antimicrobial and antifungal properties. It has been used in the synthesis of various compounds, such as antibiotics and insecticides. In addition, it has been used in the synthesis of polymers, dyes, and other materials. Furthermore, it has been used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of bacterial and fungal growth by interfering with the cell membrane. It is thought to bind to the cell membrane and prevent the transport of nutrients and other molecules into the cell, thus inhibiting growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dichlorophenyl)-3-methylphenol, 95% are not fully understood. However, it is known to be an antimicrobial and antifungal agent. Studies have shown that it is effective against a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, it has been shown to have anti-inflammatory and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-Dichlorophenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for long periods of time. In addition, it is relatively safe to use and has low toxicity. However, it is important to note that 5-(3,4-Dichlorophenyl)-3-methylphenol, 95% is a strong acid and can be corrosive to skin and eyes.
Direcciones Futuras
There are several potential future directions for research involving 5-(3,4-Dichlorophenyl)-3-methylphenol, 95%. These include further study of its mechanism of action, the development of new applications for its use, and the exploration of its potential toxicity. In addition, further research could be conducted to identify new compounds which could be synthesized using 5-(3,4-Dichlorophenyl)-3-methylphenol, 95% as a starting material. Finally, further research could be conducted to explore the potential therapeutic applications of 5-(3,4-Dichlorophenyl)-3-methylphenol, 95%.
Métodos De Síntesis
5-(3,4-Dichlorophenyl)-3-methylphenol, 95% can be synthesized through a Friedel-Crafts alkylation reaction. This reaction involves the reaction of an aromatic compound and an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. In this reaction, the aromatic compound is converted to an alkyl-substituted aromatic compound, which is then converted to 5-(3,4-Dichlorophenyl)-3-methylphenol, 95%. The reaction is typically carried out at temperatures of 80-100°C and can be completed in a few hours.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-4-10(6-11(16)5-8)9-2-3-12(14)13(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXOKCHSHMTIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683961 |
Source


|
| Record name | 3',4'-Dichloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-05-6 |
Source


|
| Record name | 3',4'-Dichloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

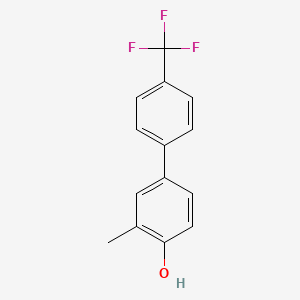
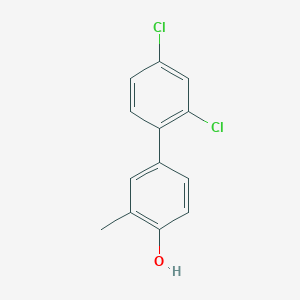

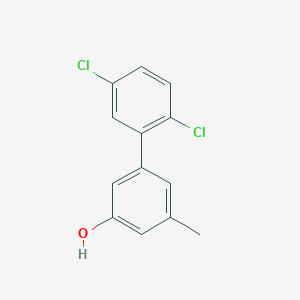
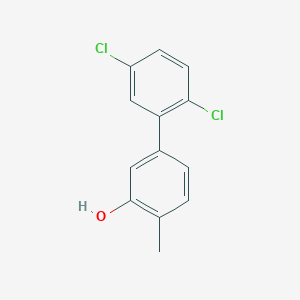
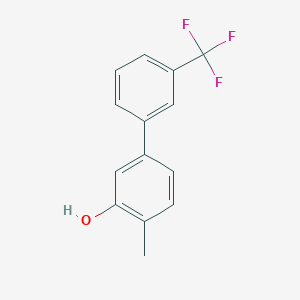

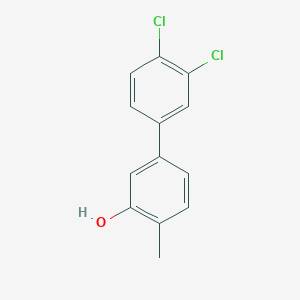

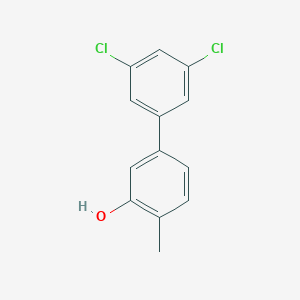
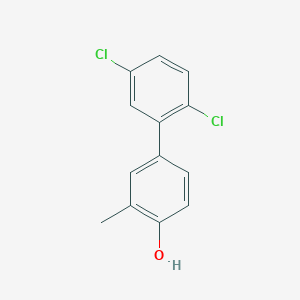
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372194.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372207.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372208.png)